molecular formula C21H25N2O3+ B1249955 Ajmalicine(1+)

Ajmalicine(1+)

Cat. No. B1249955
M. Wt: 353.4 g/mol
InChI Key: GRTOGORTSDXSFK-XJTZBENFSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajmalicine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of ajmalicine. The major species at pH 7.3. It is a conjugate acid of an ajmalicine.

Scientific Research Applications

  • Ajmalicine Monitoring and Metabolic Regulation :

    • Ambrin et al. (2019) developed a genetically encoded FRET-based nanosensor for real-time monitoring of ajmalicine in living cells. This nanosensor, named FLIP-Ajn, is pH stable and ajmalicine specific, enabling the real-time measurement of ajmalicine in various biological systems. This tool is significant for bio-imaging in metabolic pathways and can aid in improving ajmalicine production from natural sources (Ambrin et al., 2019).
    • In another study, Ambrin et al. (2020) used the FLIP-Ajn nanosensor for flux analysis of ajmalicine biosynthesis. By silencing key genes in the terpenoid indole alkaloid (TIA) pathway of Catharanthus roseus cells, they identified strictosidine synthase as a potential regulatory gene for ajmalicine biosynthesis (Ambrin et al., 2020).
  • Ajmalicine Production in Bioreactors :

    • Fulzele and Heble (1994) reported on the large-scale cultivation of Catharanthus roseus cells in bioreactors for ajmalicine production. They achieved high levels of ajmalicine by enriching the medium with tryptophan, demonstrating a cost-effective method for ajmalicine production (Fulzele & Heble, 1994).
    • Thakore et al. (2017) explored mass cultivation of hairy roots in various bioreactor configurations for ajmalicine production. They optimized various factors and found that cultivation in a customized bioreactor with polyurethane foam support yielded the highest ajmalicine concentration in this scale of cultivation (Thakore et al., 2017).
  • Nutrient Impact on Ajmalicine Production :

    • Freitas et al. (2016) investigated the impact of macro-nutrient deficiencies on ajmalicine bioproduction in Catharanthus roseus. They found that potassium deficiency increased ajmalicine concentration, while deficiencies in nitrogen, phosphorus, magnesium, and sulfur reduced ajmalicine concentration. This study sheds light on the influence of nutrients on ajmalicine bioproduction (Freitas et al., 2016).
  • Enhancing Ajmalicine Production through Stress and Elicitors :

    • Zhao et al. (2000) developed a two-stage process using combined elicitor treatment to enhance ajmalicine production in Catharanthus roseus cell cultures. This approach, tested in both shake-flasks and a bioreactor, significantly increased ajmalicine yields (Zhao et al., 2000).
    • Thakore et al. (2012) investigated the effect of various stress factors on ajmalicine accumulation in transformed hairy root cultures of Catharanthus roseus. They found that specific stress factors, like PVP and KCl, significantly increased ajmalicine accumulation, providing insights into stress-induced metabolite production (Thakore et al., 2012).
  • Ajmalicine and Antioxidant Activity :

    • Jaleel et al. (2007) explored the effect of gibberellic acid on antioxidant potentials and ajmalicine production in Catharanthus roseus. They observed that gibberellic acid significantly enhanced ajmalicine production and had a profound effect on the plant's antioxidant potentials (Jaleel et al., 2007).
  • Ajmalicine Degradation and Metabolism :

    • Santos et al. (1994) investigated ajmalicine degradation in Catharanthus roseus cell cultures, revealing insights into the metabolism and degradation of ajmalicine in plant cell cultures (Santos et al., 1994).

properties

Molecular Formula

C21H25N2O3+

Molecular Weight

353.4 g/mol

IUPAC Name

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/p+1/t12-,15-,16+,19-/m0/s1

InChI Key

GRTOGORTSDXSFK-XJTZBENFSA-O

Isomeric SMILES

C[C@H]1[C@H]2C[NH+]3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45

Canonical SMILES

CC1C2C[NH+]3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajmalicine(1+)
Reactant of Route 2
Ajmalicine(1+)
Reactant of Route 3
Ajmalicine(1+)
Reactant of Route 4
Ajmalicine(1+)
Reactant of Route 5
Reactant of Route 5
Ajmalicine(1+)
Reactant of Route 6
Reactant of Route 6
Ajmalicine(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.